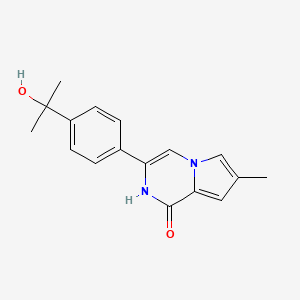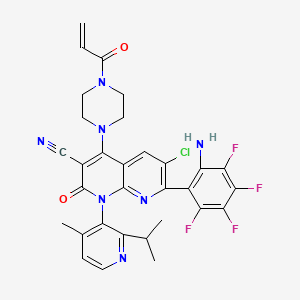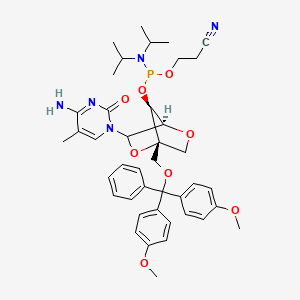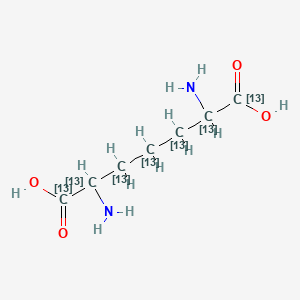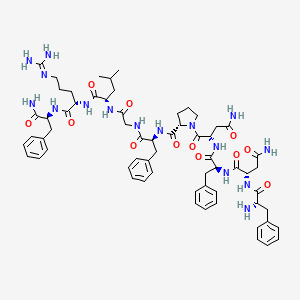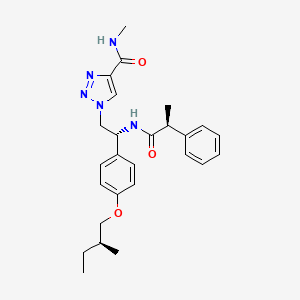
Tyrosinase-IN-14
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Tyrosinase-IN-14 is a potent inhibitor of the enzyme tyrosinase, which is a copper-containing oxidase involved in the production of melanin
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Tyrosinase-IN-14 typically involves the use of specific organic reactions to introduce functional groups that enhance its inhibitory activity. The process often includes steps such as:
Nitration: Introduction of nitro groups to aromatic compounds.
Reduction: Conversion of nitro groups to amino groups.
Acylation: Addition of acyl groups to form amides or esters.
Industrial Production Methods: Industrial production of this compound involves large-scale chemical synthesis using optimized reaction conditions to ensure high yield and purity. This may include:
Batch Reactors: For controlled reaction conditions.
Continuous Flow Reactors: For efficient and scalable production.
Purification Techniques: Such as crystallization and chromatography to isolate the final product.
Chemical Reactions Analysis
Types of Reactions: Tyrosinase-IN-14 undergoes various chemical reactions, including:
Oxidation: Involving the conversion of phenolic groups to quinones.
Reduction: Reduction of quinones back to phenols.
Substitution: Replacement of functional groups with others to modify activity.
Common Reagents and Conditions:
Oxidizing Agents: Such as hydrogen peroxide or potassium permanganate.
Reducing Agents: Such as sodium borohydride or lithium aluminum hydride.
Catalysts: Including metal catalysts like palladium or platinum.
Major Products: The major products formed from these reactions include various quinones and phenolic derivatives, which are crucial intermediates in the synthesis of this compound.
Scientific Research Applications
Tyrosinase-IN-14 has a wide range of applications in scientific research, including:
Chemistry: Used as a model compound to study enzyme inhibition and reaction mechanisms.
Biology: Investigated for its role in melanin biosynthesis and its potential to treat hyperpigmentation disorders.
Medicine: Explored for its therapeutic potential in conditions like melasma and age spots.
Industry: Utilized in cosmetic formulations for skin lightening and anti-aging products.
Mechanism of Action
Tyrosinase-IN-14 exerts its effects by binding to the active site of the tyrosinase enzyme, thereby inhibiting its activity. The molecular targets include the copper ions present in the enzyme’s active site. The inhibition mechanism involves:
Chelation: Binding of the inhibitor to copper ions, preventing substrate access.
Competitive Inhibition: Competing with the natural substrate (tyrosine) for the active site.
Pathways Involved: The inhibition of tyrosinase affects the melanin biosynthesis pathway, reducing the production of melanin.
Comparison with Similar Compounds
Kojic Acid: A well-known tyrosinase inhibitor used in cosmetics.
Arbutin: A glycosylated hydroquinone with skin-lightening properties.
Hydroquinone: A potent skin-lightening agent but with potential side effects.
Uniqueness of Tyrosinase-IN-14: this compound is unique due to its high specificity and potency in inhibiting tyrosinase. Unlike some other inhibitors, it has a lower risk of side effects and is more stable under various conditions, making it a preferred choice in both research and industrial applications.
Properties
Molecular Formula |
C21H13Br2N3O3S |
|---|---|
Molecular Weight |
547.2 g/mol |
IUPAC Name |
2-[[5,6-bis(2-bromophenyl)-1,2,4-triazin-3-yl]sulfanylmethyl]-5-hydroxypyran-4-one |
InChI |
InChI=1S/C21H13Br2N3O3S/c22-15-7-3-1-5-13(15)19-20(14-6-2-4-8-16(14)23)25-26-21(24-19)30-11-12-9-17(27)18(28)10-29-12/h1-10,28H,11H2 |
InChI Key |
FRABDXISLRNMGT-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C(=C1)C2=C(N=NC(=N2)SCC3=CC(=O)C(=CO3)O)C4=CC=CC=C4Br)Br |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![(2S)-5-(diaminomethylideneamino)-N-[2-(3,5-dioxo-1,2-diphenyl-1,2,4-triazolidin-4-yl)ethyl]-2-[[2-[1-[2-oxo-2-[4-(6-oxo-5,11-dihydrobenzo[c][1]benzazepin-11-yl)piperazin-1-yl]ethyl]cyclopentyl]acetyl]amino]pentanamide;dihydrochloride](/img/structure/B12386090.png)
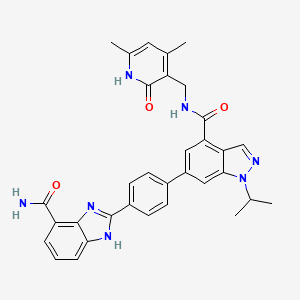

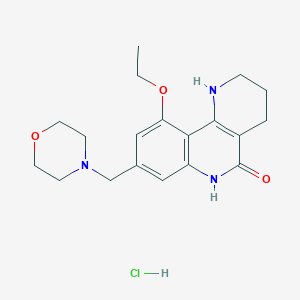
![2-Pyridinecarboxamide, 4-[[6-[[[[4-chloro-3-(trifluoromethyl)phenyl]amino]iminomethyl]amino]-3-pyridinyl]oxy]-N-methyl-](/img/structure/B12386121.png)
